(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one
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Overview
Description
(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one is an organic compound that belongs to the class of oxazines It is characterized by a benzo[d][1,3]oxazin-4-one core structure with a (4-methoxystyryl) substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one typically involves the condensation of 4-methoxybenzaldehyde with 2-aminophenol, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the styryl group can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of (E)-2-(4-hydroxystyryl)-4H-benzo[d][1,3]oxazin-4-one.
Reduction: Formation of (E)-2-(4-methoxyphenethyl)-4H-benzo[d][1,3]oxazin-4-one.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-hydroxystyryl)-4H-benzo[d][1,3]oxazin-4-one
- (E)-2-(4-methoxyphenethyl)-4H-benzo[d][1,3]oxazin-4-one
- (E)-2-(4-methoxycinnamyl)-4H-benzo[d][1,3]oxazin-4-one
Uniqueness
(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group and the styryl moiety contributes to its potential as a versatile intermediate in organic synthesis and its application in various research fields.
Properties
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-20-13-9-6-12(7-10-13)8-11-16-18-15-5-3-2-4-14(15)17(19)21-16/h2-11H,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOYDHVGHWQFOE-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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